2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
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Overview
Description
Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (9CI) is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a triazole ring, a furan ring, and a dibenzofuran moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (9CI) typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then functionalized with a furan ring. Subsequent steps involve the introduction of the dibenzofuran moiety and the acetamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (9CI).
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the acetamide group can produce various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in the investigation of cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its diverse reactivity makes it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (9CI) involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the furan and dibenzofuran moieties can interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)- (9CI)
- Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (9CI)
Uniqueness
What sets Acetamide, 2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (9CI) apart from similar compounds is its unique combination of functional groups. The presence of both the triazole and furan rings, along with the dibenzofuran moiety, provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-3-27-22(18-9-6-10-30-18)25-26-23(27)32-13-21(28)24-16-12-19-15(11-20(16)29-2)14-7-4-5-8-17(14)31-19/h4-12H,3,13H2,1-2H3,(H,24,28) |
InChI Key |
IKDOPLXPCPTLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=CO5 |
Origin of Product |
United States |
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